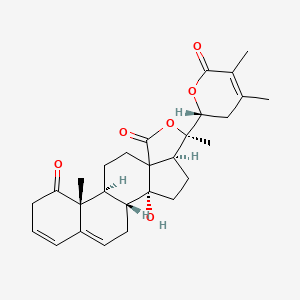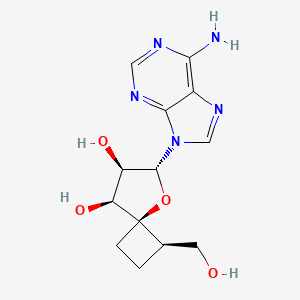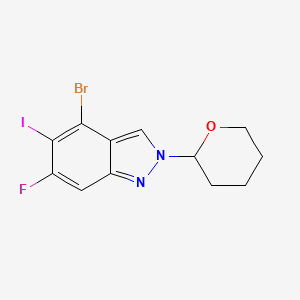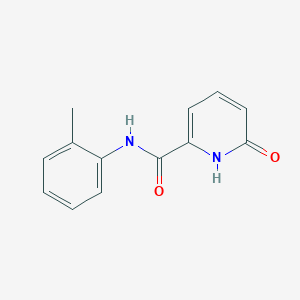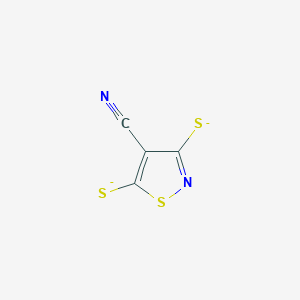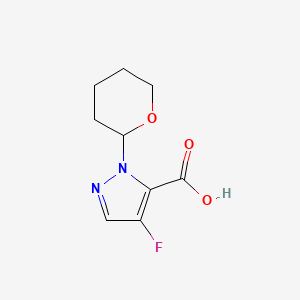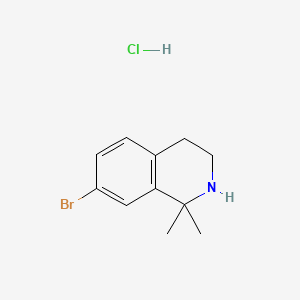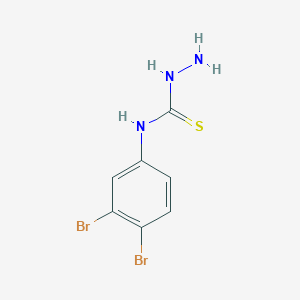
4-(3,4-Dibromophenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dibromophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C7H7Br2N3S and a molecular weight of 325.03 g/mol . It is characterized by the presence of two bromine atoms on the phenyl ring and a thiosemicarbazide group attached to the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dibromophenyl)thiosemicarbazide typically involves the reaction of 3,4-dibromobenzaldehyde with thiosemicarbazide. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent volumes.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dibromophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiosemicarbazide group.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
4-(3,4-Dibromophenyl)thiosemicarbazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-Dibromophenyl)thiosemicarbazide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in the reversible hydration of carbon dioxide to bicarbonate ions . Additionally, it can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell death pathways .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Compounds with a similar core structure and biological activities.
Thiosemicarbazones: Derivatives formed by the reaction of thiosemicarbazides with aldehydes and ketones.
Uniqueness
4-(3,4-Dibromophenyl)thiosemicarbazide is unique due to the presence of two bromine atoms on the phenyl ring, which can enhance its biological activities and provide additional sites for chemical modification. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H7Br2N3S |
|---|---|
Molecular Weight |
325.03 g/mol |
IUPAC Name |
1-amino-3-(3,4-dibromophenyl)thiourea |
InChI |
InChI=1S/C7H7Br2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
TYYDGMOUXDEBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



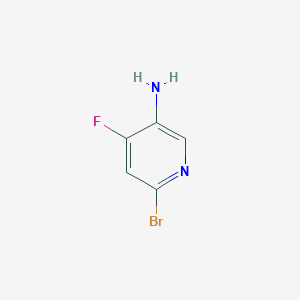
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
